molecular formula C17H27NO3 B1679840 Nonivamide CAS No. 2444-46-4

Nonivamide

Cat. No.: B1679840
CAS No.: 2444-46-4
M. Wt: 293.4 g/mol
InChI Key: RGOVYLWUIBMPGK-UHFFFAOYSA-N
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Description

Nonivamide, also known as pelargonic acid vanillylamide or PAVA, is an organic compound and a capsaicinoid. It is an amide of pelargonic acid (n-nonanoic acid) and vanillylamine. This compound is naturally found in chili peppers but is commonly manufactured synthetically. It is more heat-stable than capsaicin and is used as a food additive to add pungency to seasonings, flavorings, and spice blends. Additionally, it is used in the confectionery industry to create a hot sensation and in the pharmaceutical industry as a cheaper alternative to capsaicin .

Mechanism of Action

Target of Action

Nonivamide, also known as pelargonic acid vanillylamide or PAVA, is an organic compound and a capsaicinoid . It primarily targets the VR1 (vanilloid/TRPV1 receptor) . This receptor is a type of transient receptor potential cation channel subfamily V member 1 .

Mode of Action

This compound acts as an agonist of the VR1 receptor . This means it binds to this receptor and activates it, leading to a physiological response. The activation of the VR1 receptor by this compound has been shown to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death .

Biochemical Pathways

The activation of the VR1 receptor by this compound leads to a cascade of biochemical reactions. These reactions involve the release of Ca2+ from the endoplasmic reticulum, which can lead to ER stress and ultimately cell death . This pathway is significant in the sensation of pain and heat, and it is also involved in the regulation of body temperature .

Pharmacokinetics

It is known that this compound is used as a topical analgesic and is also used as a flavoring ingredient . It is naturally found in chili peppers but is commonly manufactured synthetically . It is more heat-stable than capsaicin .

Result of Action

The activation of the VR1 receptor by this compound leads to a variety of cellular and molecular effects. These include the release of Ca2+ from the endoplasmic reticulum, ER stress, and cell death . These effects contribute to this compound’s role as a topical analgesic .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its heat stability allows it to retain its effectiveness even in high-temperature environments . Additionally, its synthetic production allows for its use in a variety of settings, including as a flavoring ingredient and as a topical analgesic .

Biochemical Analysis

Biochemical Properties

Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers . It provides short-acting irritant and algesic properties . This compound has been found to have strong anti-inflammatory properties .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death . In HepG2 cells, this compound reduced glucose uptake by 18.7% and 25.8% after a 24-hour incubation . It also decreased fatty acid uptake and diminished the energy charge potential .

Molecular Mechanism

This compound is an agonist of the VR1 (vanilloid/TRPV1 receptor) . It stimulates sensitive chemoreceptors of the skin and by reflex, causes hyperemia and a local increase in temperature . This compound’s role as a TRPV1 ion channel agonist is consistent with its ability to deter mammals from consuming plants or seeds .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have various effects over time. For instance, it was found to cause body temperature decrease, vasodilation, and increased salivation in rats . In a controlled bioreactor setup, a yeast strain expressing CaAT and IpfF produced 10.6 mg L−1 this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, intravenous injection of this compound to rats (10 μg/kg) was found to lead to bradycardia . This compound given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilation, and increased salivation .

Metabolic Pathways

Limited information is available on the metabolic pathways of this compound . It is known that this compound, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers .

Subcellular Localization

Specific information on the subcellular localization of this compound is currently limited. Given its role as a TRPV1 ion channel agonist , it is likely that this compound interacts with specific receptors located on the cell membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonivamide can be synthesized using nonanoic acid and vanillin as starting materials. The synthesis involves reductive amination and N-acylation reactions. The chemical structure of the target compound is confirmed by techniques such as H NMR and MS .

Industrial Production Methods: In industrial settings, this compound is produced through a fermentation process using bioengineered microorganisms. Saccharomyces cerevisiae, a type of yeast, is engineered to over-express amide-forming N-acyltransferase and CoA-ligase enzyme cascades. This method allows for the production of this compound from supplemented vanillylamine and nonanoic acid .

Chemical Reactions Analysis

Types of Reactions: Nonivamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

Nonivamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Capsaicin: The most well-known capsaicinoid, capsaicin has a similar structure to nonivamide but differs in the fatty acid moiety of the side chain.

    Dihydrocapsaicin: Another capsaicinoid with a structure similar to capsaicin and this compound, but with a saturated fatty acid chain.

    Nordihydrocapsaicin: A capsaicinoid with a shorter fatty acid chain compared to capsaicin and this compound.

Uniqueness of this compound: this compound is unique due to its higher heat stability compared to capsaicin, making it more suitable for certain industrial applications. Additionally, its lower cost of synthesis compared to natural capsaicin makes it an attractive alternative for various uses .

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide
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InChI

InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20)
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InChI Key

RGOVYLWUIBMPGK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
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DSSTOX Substance ID

DTXSID1034769
Record name N-Vanillylnonanamide
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Molecular Weight

293.4 g/mol
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Physical Description

Powder with a stinging odor; [Sigma-Aldrich MSDS], Solid, White powder or crystals; odourless
Record name Nonivamide
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Record name Nonivamide
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Record name Nonanoyl 4-hydroxy-3-methoxybenzylamide
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Solubility

Soluble in water (slightly), slightly, Slightly soluble in water, Soluble (in ethanol)
Record name Nonivamide
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Mechanism of Action

Nonivamide is a naturally occurring analog of [DB06774], isolated from peppers, described to produce effects similar to [DB06774]. It is an agonist of the VR1 (vanilloid/TRPV1 receptor). It serves as a transient agonist of these receptors, which are potentiated by pro-inflammatory drugs, a phenomenon that leads to thermal hyperalgesia, or increased heat sensation. Nonivamide has been shown to stimulate afferent neurons with about half the potency of [DB06774]. Agonism of the VR1 (TRPV1) (vanilloid) receptor by Nonivamide was demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death [MSDS]. Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers, providing short-acting irritant and algesic properties. Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature. After repetitive administration, capsaicinoids have been reported to lead to desensitization to nociceptive stimuli possibly by long-acting depletion of peptide neurotransmitters (substance P) from peripheral sensory neurons. Capsaicinoids can modulate muscle tone (in bladder, bronchus etc.). Intravenous injection of nonivamide to rats (10 μg/kg) has been found to lead to bradycardia. The cardiovascular effects are partly explained by substance P release. Nonivamide given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilatation, and increased salivation. Capsaicinoids have shown to illicit bronchospastic effects in guinea pigs. Capsaicin and its analogs were reported to increase barbiturate sleeping time in rats by interacting with hepatic metabolizing enzymes.
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CAS No.

2444-46-4
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Record name Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-
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Melting Point

124.00 to 128.00 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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